molecular formula C23H28N8O2 B1678143 p32阻害剤M36 CAS No. 802555-85-7

p32阻害剤M36

カタログ番号: B1678143
CAS番号: 802555-85-7
分子量: 448.5 g/mol
InChIキー: HHFOXYBNULCICF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Overview

p32 Inhibitor M36 is a small molecule specifically designed to target the mitochondrial protein p32, which is overexpressed in various cancers, including glioma and colon cancer. This compound has garnered attention for its potential applications in cancer research and therapeutic development due to its ability to inhibit tumor growth and alter metabolic pathways.

Cancer Research

p32 Inhibitor M36 has shown promise in inhibiting the growth of cancer cells, particularly those overexpressing p32. Key findings include:

  • Glioma Cells : M36 effectively inhibits the proliferation of glioma cells, demonstrating a dose-dependent response. Studies have reported an IC50 value of approximately 77.9 μM under complete media conditions, with increased potency observed under low glucose conditions .
  • Colon Cancer Cells : The inhibitor significantly reduces the viability and clonogenic capacity of various colon cancer cell lines (e.g., RKO, HCT116). The mechanism involves the impairment of critical signaling pathways such as Akt-mTOR and MAPK .

Metabolic Studies

The ability of M36 to disrupt p32 function makes it a valuable tool for studying metabolic pathways in cancer cells. By shifting metabolism from oxidative phosphorylation to glycolysis, researchers can investigate how metabolic reprogramming contributes to tumorigenesis and cancer progression .

Drug Development

M36 serves as a lead compound for developing new therapeutics targeting p32. Its specificity for cancer cells overexpressing p32 suggests potential for targeted therapies that minimize effects on normal tissues . High-throughput screening strategies have been employed to identify additional inhibitors based on the pharmacophore model established by M36 .

Case Studies

Several studies have documented the effects of p32 Inhibitor M36:

StudyCancer TypeFindings
Yenugonda et al. (2017)GliomaDemonstrated that M36 inhibits glioma cell growth and sensitizes them to glucose depletion .
Recent Research (2024)Colon CancerShowed that M36 decreases viability and clonogenic capacity by impairing Akt-mTOR activation in colon cancer cells .
Mechanistic StudyVarious CancersConfirmed that M36's inhibition of p32 leads to mitochondrial dysfunction and altered cell signaling pathways critical for malignancy .

作用機序

Target of Action

The primary target of the p32 Inhibitor M36 is the mitochondrial protein p32 . This protein is a validated therapeutic target of cancer and is overexpressed in various types of cancers including glioma . It plays a functional role in maintaining oxidative phosphorylation (OxPhos) .

Mode of Action

The p32 Inhibitor M36 binds directly to p32 and inhibits its association with LyP-1 . This interaction results in the inhibition of the growth of p32 overexpressing cells .

Biochemical Pathways

The inhibition of p32 by M36 affects the metabolic pathways in the cells. The loss of p32 switches metabolism from mitochondrial OxPhos to aerobic glycolysis . This shift in metabolism is a characteristic feature of cancer cells, known as the Warburg effect.

Result of Action

M36 effectively inhibits the growth of p32 overexpressing glioma cells . It also sensitizes these cells to glucose depletion . This suggests that M36 could potentially limit tumor growth and enhance the effectiveness of other treatments that induce metabolic stress in cancer cells.

Action Environment

The environment in which M36 acts can influence its efficacy and stability. For instance, M36 is much more potent under low glucose conditions This suggests that the metabolic state of the tumor microenvironment could influence the effectiveness of M36

生化学分析

Biochemical Properties

M36 has been shown to interact directly with p32, a mitochondrial protein . This interaction inhibits the association of p32 with LyP-1, a tumor-homing peptide . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .

Cellular Effects

The cellular effects of M36 are significant, particularly in the context of cancer cells. M36 has been shown to effectively inhibit the growth of p32 overexpressing glioma cells . Additionally, it has been observed to sensitize these cells to glucose depletion . In colon cancer cells, M36 has been shown to decrease the viability rate, clonogenic capacity, and proliferation rate in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of M36 involves direct binding to p32, inhibiting its association with LyP-1 . This results in the inhibition of p32’s function, which includes maintaining oxidative phosphorylation (OxPhos) . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .

Temporal Effects in Laboratory Settings

While specific temporal effects of M36 in laboratory settings are not extensively documented, it has been observed that M36 effectively inhibits the growth of p32 overexpressing glioma cells and sensitizes these cells to glucose depletion .

Dosage Effects in Animal Models

Specific dosage effects of M36 in animal models are not extensively documented. In Drosophila models, genetic knockdown and pharmacological treatment using M36 restored dopaminergic neuron numbers and improved mitochondrial morphology .

Metabolic Pathways

The metabolic pathways involving M36 are not extensively documented. P32, the target of M36, plays a functional role in maintaining OxPhos . Inhibition of p32 by M36 could potentially impact this metabolic pathway.

Transport and Distribution

The transport and distribution of M36 within cells and tissues are not extensively documented. It is known that M36 can bind directly to p32, which is predominantly localized to the mitochondria .

Subcellular Localization

The subcellular localization of M36 is not extensively documented. Its target, p32, is predominantly localized to the mitochondria . Therefore, it can be inferred that M36 may also localize to the mitochondria due to its direct binding to p32 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p32 Inhibitor M36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of specific functional groups to enhance its binding affinity to p32 .

Industrial Production Methods: Industrial production of p32 Inhibitor M36 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced organic synthesis techniques, purification methods such as chromatography, and stringent quality control measures to ensure the consistency and efficacy of the final product .

化学反応の分析

Types of Reactions: p32 Inhibitor M36 primarily undergoes binding interactions with the p32 protein rather than traditional chemical reactions like oxidation or reduction. The compound’s efficacy is based on its ability to form stable complexes with p32, thereby inhibiting its function .

Common Reagents and Conditions: The synthesis of p32 Inhibitor M36 involves reagents such as amines, carboxylic acids, and coupling agents that facilitate the formation of amide bonds. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed: The major product formed from the synthesis of p32 Inhibitor M36 is the inhibitor itself, which is characterized by its high binding affinity to the p32 protein. The compound is purified to remove any by-products or impurities that may have formed during the synthesis .

類似化合物との比較

Uniqueness of p32 Inhibitor M36: p32 Inhibitor M36 is unique in its ability to specifically target mitochondrial-localized p32 and inhibit its function with high affinity. Unlike monoclonal antibodies and peptides, M36 can effectively penetrate the blood-brain barrier and inhibit p32 in glioma cells . This makes it a highly valuable compound for cancer research and therapeutic development.

生物活性

The p32 protein, also known as C1QBP, is a multifunctional mitochondrial protein that has been implicated in various cancer types, particularly colon cancer and glioma. Its overexpression is associated with enhanced malignancy traits, including increased cell proliferation, migration, and chemoresistance. The small molecule inhibitor M36 has emerged as a promising therapeutic agent targeting p32, showing significant potential in reducing the viability and proliferation of cancer cells. This article explores the biological activity of M36, supported by data tables, case studies, and detailed research findings.

M36 specifically inhibits the p32 protein's functions by disrupting its interactions with various ligands and downstream signaling pathways. The inhibition leads to:

  • Decreased Viability : M36 significantly reduces the viability of colon cancer cell lines such as RKO, HCT116, SW480, and SW620 in a dose-dependent manner.
  • Cytostatic Effects : The inhibitor exhibits cytostatic rather than cytotoxic effects, meaning it halts cell division without inducing cell death.
  • Mitochondrial Dysfunction : Treatment with M36 affects mitochondrial integrity and dynamics, indicating that p32 plays a critical role in maintaining mitochondrial homeostasis.

Cell Line Studies

A comprehensive study evaluated the effects of M36 on several colon cancer cell lines:

Cell Line IC50 (μM) Effect on Viability Clonogenic Capacity
RKO55.86Significant decreaseDecreased
HCT116Not specifiedSignificant decreaseDecreased
SW480Not specifiedSignificant decreaseDecreased
SW620Not specifiedSignificant decreaseDecreased
112CoN (non-malignant)Not applicableNo significant changeNot applicable

The most pronounced effects were observed in RKO cells, which have the highest expression levels of p32/C1QBP among the tested lines .

Pathway Inhibition

M36's inhibitory effects extend to critical pro-malignant signaling pathways:

  • Akt-mTOR Pathway : M36 treatment results in decreased activation of this pathway, which is vital for cell growth and survival.
  • MAPK Pathway : Similar reductions in activation were noted here, further supporting the drug's role in inhibiting malignancy traits.

Mitochondrial Dynamics

The impact of M36 on mitochondrial function was assessed by measuring the expression levels of key proteins involved in mitochondrial dynamics:

  • DRP1 (Dynamin-related protein 1) : Involved in mitochondrial fission; decreased levels were observed post-treatment with M36.
  • OPA1 and Mitofusin-2 : Proteins implicated in mitochondrial fusion; their expression levels were also affected by M36 treatment.

This suggests that M36 disrupts normal mitochondrial dynamics, contributing to its anti-cancer effects .

Case Studies

  • Colon Cancer Study : A study demonstrated that treatment with M36 led to a significant reduction in clonogenic capacity across multiple colon cancer cell lines. The results indicated that not only the number but also the size of colonies formed was affected, highlighting the drug's strong anti-proliferative effect .
  • Glioma Study : Initial research on glioma cells showed that M36 effectively inhibited growth and sensitized cells to glucose depletion. This was attributed to its ability to bind directly to p32 and disrupt its function .

特性

IUPAC Name

1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFOXYBNULCICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p32 Inhibitor M36
Reactant of Route 2
Reactant of Route 2
p32 Inhibitor M36
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
p32 Inhibitor M36
Reactant of Route 4
p32 Inhibitor M36
Reactant of Route 5
Reactant of Route 5
p32 Inhibitor M36
Reactant of Route 6
Reactant of Route 6
p32 Inhibitor M36

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。